3-氨基邻苯二甲酰肼单钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

- These oxidizing agents include nitrogen dioxide, PAN (peroxyacetyl nitrate), hydrogen peroxide, ozone, and other atmospheric oxidants .

- The exact mechanism involves the formation of an excited-state intermediate, which then decays to the ground state, releasing energy in the form of light .

- Luminol’s chemiluminescence is used to detect various biological responses:

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

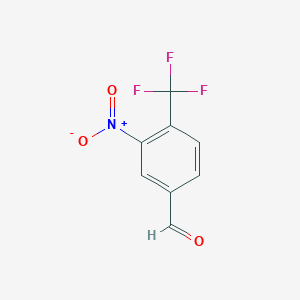

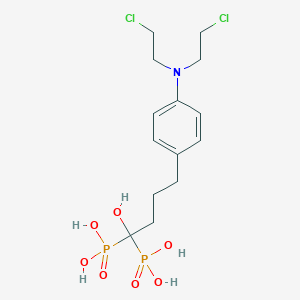

3-Aminophthalhydrazide monosodium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly myeloperoxidase, a type of enzyme found in neutrophils . The nature of these interactions is primarily through chemiluminescence, a process where light is emitted as a result of a chemical reaction .

Cellular Effects

The effects of 3-Aminophthalhydrazide monosodium salt on cells and cellular processes are profound. It influences cell function by interacting with myeloperoxidase, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Aminophthalhydrazide monosodium salt involves its oxidation, which results in the emission of light . This process is catalyzed by iron in hemoglobin found in fluids and tissues from bodies .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Aminophthalhydrazide monosodium salt may change due to factors such as the product’s stability and degradation

Metabolic Pathways

3-Aminophthalhydrazide monosodium salt is involved in metabolic pathways related to chemiluminescence . It interacts with enzymes such as myeloperoxidase and potentially affects metabolic flux or metabolite levels.

准备方法

合成路线和反应条件: Tamerit是通过处理5-氨基-2,3-二氢邻苯二甲酰亚胺-1,4-二酮来获得其钠盐而合成的。 这涉及将化合物溶解在水性有机碱性溶液中,并在-5°C至7°C的温度下结晶 .

工业生产方法: Tamerit的工业生产涉及钠盐的冷冻干燥(冻干),以生产无菌的医药制剂。 这种方法确保了该化合物在研究和医疗应用中的稳定性和纯度 .

化学反应分析

属性

CAS 编号 |

20666-12-0 |

|---|---|

分子式 |

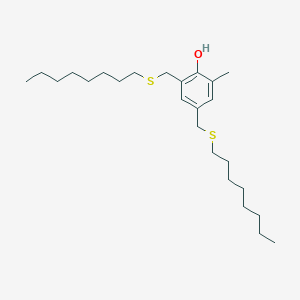

C8H6N3NaO2 |

分子量 |

199.14 g/mol |

IUPAC 名称 |

sodium;8-amino-4-oxo-3H-phthalazin-1-olate |

InChI |

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |

InChI 键 |

GBOXDRMCEVPUSV-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |

规范 SMILES |

C1=CC2=C(C(=C1)N)C(=NNC2=O)[O-].[Na+] |

外观 |

White to light yellow crystalline powder |

熔点 |

606 to 608 °F (NTP, 1992) |

物理描述 |

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992) Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

301199-13-3 |

溶解度 |

less than 1 mg/mL at 66 °F (NTP, 1992) |

同义词 |

SODIUM LUMINOL; 5-amino-2,3-dihydro-1,4-*phthalazinedionesodium; LUMINOL SODIUM SALT HG; LUMINOL SODIUM SALT; 3-AMINOPHTHALHYDRAZIDE MONOSODIUM SALT; 3-AMINOPHTHALHYDRAZIDE SODIUM SALT; 5-AMINO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE SODIUM SALT; Luminol monosodiu |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Luminol sodium salt enable the visualization of gaseous ethanol in fruit ripening, as described in the pear maturation study?

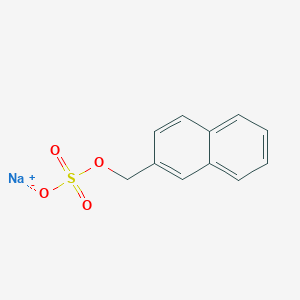

A1: Luminol sodium salt itself doesn't directly interact with ethanol. Instead, it acts as a chemiluminescent probe in an enzymatic reaction. The system utilizes alcohol oxidase (AOD) to convert ethanol to acetaldehyde, generating hydrogen peroxide as a byproduct []. This peroxide then reacts with horseradish peroxidase (HRP) and oxidizes Luminol, producing a detectable light signal. The intensity of this chemiluminescence is directly proportional to the concentration of ethanol present [].

Q2: The research mentions enhancing Luminol's sensitivity for detecting low ethanol concentrations. What methods were employed to achieve this?

A2: Researchers achieved improved sensitivity by using a high-purity Luminol sodium salt solution (Luminol sodium salt HG solution) and adding eosin Y to the reaction mixture [, ]. Eosin Y acts as a fluorescence enhancer, amplifying the chemiluminescent signal produced by the Luminol reaction, thus enabling the detection of sub-ppm levels of ethanol [].

Q3: Besides fruit ripening, what other biological applications utilize Luminol sodium salt's chemiluminescent properties?

A3: Luminol sodium salt is frequently used in bioluminescence imaging to monitor inflammation. When injected intraperitoneally, it enters the bloodstream and emits light upon oxidation by reactive oxygen species (ROS) produced by activated neutrophils at inflammation sites []. The intensity of this emitted light correlates with the degree of inflammation, allowing researchers to non-invasively track inflammation progression in animal models, such as in uveitis [].

Q4: One paper mentions a "BRGA" utilizing Luminol sodium salt. What does this stand for, and what is its significance?

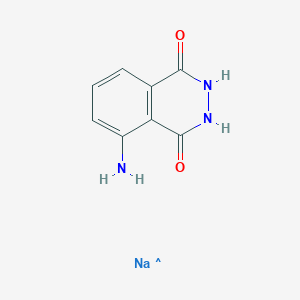

A4: BRGA stands for "blood ROS generation assay" []. This innovative test utilizes Luminol sodium salt to measure the amount of reactive oxygen species (ROS) generated by neutrophils in a blood sample []. This is particularly relevant when studying the impact of drugs like Granulocyte-Colony Stimulating Factor (G-CSF) on neutrophil activity and the potential for modulating immune responses [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。